7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-20-12-8-7-11-9-15(16(17)21-14(11)10-12)22(18,19)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRKQBHONFQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one typically involves the reaction of 7-methoxy-2H-chromen-2-one with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Electrophilic Substitution at C4
The electron-deficient coumarin core undergoes regioselective arylation at C4 under iodonium-mediated conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Electrophilic Arylation | Diphenyliodonium triflate, propynoate esters | 4-Phenyl-7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one |
Mechanistic Insight :
-
The phenylsulfonyl group enhances electrophilicity at C4, enabling coupling with aryl iodonium salts .
Functionalization via Sulfonyl Group
The phenylsulfonyl moiety participates in nucleophilic displacement and reduction:
Experimental Notes :
-
Sulfonamide derivatives show enhanced bioactivity in pharmacological screens .
-
Direct reduction of the sulfonyl group remains underexplored but is theoretically feasible .
Methoxy Group Reactivity
While the 7-methoxy group is generally stable, it can be demethylated under harsh conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C (hypothetical) | 7-Hydroxy-3-(phenylsulfonyl)-2H-chromen-2-one (Predicted) |
Rationale :
-
Analogous 7-hydroxycoumarins undergo sulfonation and oxidation , suggesting similar reactivity post-demethylation.
Ring-Opening Reactions
The lactone ring opens under basic conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Lactone Hydrolysis | NaOH (aq.), heat | 3-(Phenylsulfonyl)-7-methoxy-2H-chromene-2-carboxylic acid (Predicted) |
Implications :
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one exhibits significant anti-inflammatory activity. It is believed to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory pathways. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for treating inflammatory diseases.
Anticancer Potential
The compound has shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, potentially affecting cell proliferation and survival. This mechanism highlights its potential use in cancer therapy.
Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits antioxidant properties, scavenging free radicals effectively. This activity suggests potential applications in preventing oxidative stress-related diseases, such as neurodegenerative disorders.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Various studies have shown that derivatives of coumarins exhibit activity against bacterial strains, indicating that this compound may contribute to the development of new antimicrobial agents .
Synthesis and Derivative Studies
The synthesis of this compound typically involves several key reactions:
- Knoevenagel Condensation : Between salicylaldehyde and phenylsulfonyl acetonitrile.
- Cyclization : Leading to the formation of the chromene structure.
- Hydrolysis : To obtain the final product.
This synthesis pathway allows for the generation of various derivatives, which can be screened for enhanced biological activities or novel therapeutic applications .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological assessment of derivatives related to this compound. For instance, a series of substituted coumarins were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, demonstrating varying degrees of effectiveness against specific pathogens .
Additionally, the compound's ability to modulate cellular signaling pathways has been investigated, providing insights into its mechanism of action in different biological contexts.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines. Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Antileishmanial Chromen-2-one Derivatives
Chromen-2-one analogs with modifications at positions 3 and 7 exhibit notable antileishmanial activity. For example:
- 7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one (EC50 = 10.5 µg/mL) and 7-{[(2R)-3,3-dimethyloxiran-2-yl]methoxy}-8-[(2R,3R)-3-isopropenyloxiran-2-yl]-2H-chromen-2-one (EC50 = 9.9 µg/mL) demonstrate potent activity against *Leishmania donovani .
- 3-[(2E)-3-Phenylprop-2-enoyl]-2H-chromen-2-one (A1) and its derivatives show EC50 values of 2.1–3.7 µM against Leishmania panamensis amastigotes .
Key Insight: The antileishmanial activity of these compounds correlates with hydrophobic substituents (e.g., furyl, phenylpropenoyl) at position 8 or 3, which may enhance membrane permeability or target binding. The phenylsulfonyl group in the target compound could mimic these effects but requires empirical validation .
Anticancer Chromen-2-one Derivatives
Prostate Cancer
- 7-Methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one derivatives exhibit anti-prostate cancer activity via molecular docking interactions with the androgen receptor (PDB ID: 3A49). Structural flexibility at position 3 (e.g., piperazinylmethyl groups) is critical for binding affinity .
Lung Cancer
- Benzopyranone derivatives with basic side chains (e.g., diethylaminoethoxy or pyrrolidinylethoxy groups) show cytotoxic effects against A549 lung cancer cells (LD50 = 5.0–34.2 µM). Selectivity varies; compound 6 (dimethylaminoethoxy) is highly selective .
Structural Analogues with Varied Substitutions
- 6-Bromo-8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one : A brominated analog with similar sulfonyl and methoxy groups. Bromine at position 6 may enhance halogen bonding in biological systems .
- 7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one : Substitutions at position 2 (trifluoromethyl) and 3 (methoxyphenyl) highlight the role of electron-withdrawing groups in modulating activity .
Key Insight : Position 3 is a hotspot for functionalization. Sulfonyl groups improve stability and interaction with polar residues in proteins, while halogens or methoxy groups enhance lipophilicity .
Data Tables
Table 1: Antileishmanial Activity of Chromen-2-one Derivatives
Table 2: Anticancer Activity of Chromen-2-one Derivatives
Biological Activity
7-Methoxy-3-(phenylsulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, characterized by its methoxy and phenylsulfonyl substituents. This compound has garnered attention for its diverse biological activities, including antioxidant , anti-inflammatory , and antimicrobial properties, making it a promising candidate in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₂O₃S, with a molecular weight of approximately 252.265 g/mol. The structure features a chromene backbone with functional groups that enhance its reactivity and biological activities.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and cytokines, which are critical in inflammatory pathways.
- Anticancer Activity : It has been suggested that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways, potentially affecting cell proliferation and survival.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies using the DPPH assay demonstrated its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
The anti-inflammatory effects have been supported by studies showing that derivatives of this compound can inhibit enzymes involved in inflammation. For instance, compounds similar to this compound have demonstrated dual inhibitory action against microbial growth and free radical generation .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. For example, derivatives have shown effectiveness against Proteus vulgaris with activity comparable to standard antibiotics like Ampicillin . The following table summarizes some key findings regarding its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Proteus vulgaris | 10 µg/mL | Ampicillin |
| Staphylococcus aureus | 15 µg/mL | Nystatin |
| Escherichia coli | 12 µg/mL | Ampicillin |
Case Studies and Research Findings
- Synthesis and Biological Assessment : A study synthesized several derivatives of coumarin, including this compound. The synthesized compounds were evaluated for their antimicrobial and antioxidant activities using methods such as micro broth dilution and DPPH assays. Most derivatives exhibited potent activity against both microbial strains and free radicals .
- Anticancer Potential : In another investigation focused on anticancer activity, the compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating strong potency compared to other tested compounds .
- Combination Therapies : Emerging research suggests that this compound could serve as an adjuvant in combination therapies for cancer treatment, enhancing the efficacy of conventional drugs while potentially reducing resistance mechanisms in tumor cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one, and how do reaction conditions influence yield?
- Answer: The compound is typically synthesized via sulfonylation of coumarin precursors. For example, ethyl methylsulfonylacetate can act as a sulfonylating agent under basic conditions to introduce the phenylsulfonyl group at the 3-position of the chromenone core . Another method involves Lewis acid-catalyzed cyclization, where FeCl₃ in tetrahydrofuran (THF) promotes condensation between substituted phenols and alkynoates, forming the coumarin backbone . Yield optimization requires careful control of catalysts (e.g., FeCl₃ vs. other Lewis acids), solvent polarity, and temperature. For instance, THF enhances reaction efficiency compared to less polar solvents .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer: Key techniques include:
- X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions (e.g., C–H···O, π-stacking) .
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns, such as methoxy and sulfonyl group positions .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O vibrations at ~1150–1300 cm⁻¹) .
- UV-Vis spectroscopy to study electronic transitions influenced by the sulfonyl and methoxy substituents .
Q. What are the key applications of sulfonated coumarins in analytical chemistry?
- Answer: Sulfonated coumarins like this compound are used as ligands in spectrophotometric detection of metal ions. For example, analogous compounds form complexes with Cr(VI), enabling sensitive quantification via UV-Vis absorption . The sulfonyl group enhances chelation efficiency and selectivity for target ions.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Answer: Discrepancies between NMR, IR, or mass spectrometry data require cross-validation with crystallographic results. For instance, X-ray diffraction can confirm the spatial arrangement of substituents if NMR coupling constants or NOE correlations are ambiguous . Additionally, computational methods (e.g., DFT-based NMR chemical shift prediction) can validate experimental spectral assignments .
Q. What computational approaches are used to study interactions between this compound and biological targets?
- Answer:
- Molecular docking (e.g., with DNA using PDB ID: 1BNA) to predict binding modes and affinity .
- Density Functional Theory (DFT) to analyze electronic properties, such as HOMO-LUMO gaps, which influence reactivity and binding .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π stacking, hydrogen bonding) in crystal structures .
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Answer: Systematic optimization involves:
- Catalyst screening : FeCl₃ may be replaced with Brønsted acids or ionic liquids to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) might improve sulfonylation efficiency compared to THF .
- Temperature gradients : Higher temperatures (80–100°C) may accelerate cyclization but could promote side reactions .
Q. What strategies are employed to evaluate the biological activity of this compound, such as DNA binding or antiproliferative effects?
- Answer:
- DNA binding assays : Fluorescence quenching or ethidium bromide displacement studies to assess intercalation or groove binding .
- In vitro antiproliferative testing : MTT assays on cancer cell lines, with IC₅₀ values compared to reference drugs .
- Mechanistic studies : ROS generation analysis or apoptosis markers (e.g., caspase-3 activation) to elucidate cytotoxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
